molecular formula C18H36I2N4O2 B13758511 Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(diethylmethyl-, diiodide CAS No. 109643-89-2

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(diethylmethyl-, diiodide

Cat. No.: B13758511
CAS No.: 109643-89-2
M. Wt: 594.3 g/mol
InChI Key: VFMGZFXDVMPDBP-UHFFFAOYSA-L
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Description

Ammonium, (3,6-pyridazinediylbis(oxyethylene))bis(diethylmethyl-, diiodide) (hereafter referred to as the "target compound") is a bis-quaternary ammonium salt characterized by a central pyridazine ring connected via two oxyethylene (-O-CH2-CH2-O-) spacers to diethylmethylammonium groups. The diiodide counterions balance the charge of the quaternary ammonium centers.

Properties

CAS No.

109643-89-2

Molecular Formula

C18H36I2N4O2

Molecular Weight

594.3 g/mol

IUPAC Name

2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C18H36N4O2.2HI/c1-7-21(5,8-2)13-15-23-17-11-12-18(20-19-17)24-16-14-22(6,9-3)10-4;;/h11-12H,7-10,13-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

VFMGZFXDVMPDBP-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCOC1=NN=C(C=C1)OCC[N+](C)(CC)CC.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide typically involves multiple steps. The process begins with the preparation of the pyridazine core, followed by the introduction of ethoxy and azanium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-[2-[diethyl(methyl)azaniumyl]ethoxy]pyridazin-3-yl]oxyethyl-diethyl-methylazanium diiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s distinguishing features include:

  • Core : Pyridazine (a six-membered aromatic ring with two adjacent nitrogen atoms).
  • Spacers : Flexible oxyethylene chains, which enhance solubility and conformational adaptability.
  • Substituents : Diethylmethylammonium groups, providing steric bulk and cationic charge.
  • Counterions : Diiodide (I⁻), contributing to high molecular weight and radiopacity.
Table 1: Structural Comparison with Analogs
Compound Core Spacer Substituents Counterion Key Applications
Target compound Pyridazine Oxyethylene Diethylmethylammonium Diiodide Potential X-ray contrast
Iodo-bis-quaternary ammonium salts Benzyl Methylene (2–10 units) Iodinated benzyl Iodide Cartilage-selective X-ray contrast
o-BMVC Carbazole Vinylpyridinium Methyl-vinylpyridinium Diiodide G-quadruplex DNA targeting, cancer imaging/therapy
T16 Thiazolium Dodecanemethylene 4-Methyl-5-ethylthiazolium Diiodide Antimalarial, antifungal
Bis-pyridinium cyclophanes Pyridinium Rigid decadiyne None Diiodide Blood-brain barrier choline transport

Functional and Pharmacological Comparison

Medical Imaging and Radiocontrast
  • These analogs bind to cartilage due to electrostatic interactions with glycosaminoglycans, with spacer length (2–10 methylene units) influencing binding efficiency .
  • o-BMVC : Used as a fluorescent probe for G-quadruplex DNA in cancer cells, leveraging its diiodide counterions for enhanced cellular uptake .
Antimicrobial Activity
  • T16 : A bis-thiazolium diiodide with potent antimalarial activity (IC50 ~16 nM) by inhibiting choline transport in Plasmodium-infected erythrocytes . The target compound’s diethylmethyl groups may reduce cytotoxicity compared to T16’s thiazolium rings.
Cancer Therapy
  • o-BMVC: Induces cancer cell senescence via G-quadruplex stabilization and mitochondrial accumulation, with low cytotoxicity to normal cells . The target compound’s pyridazine core lacks DNA-intercalating ability, suggesting divergent mechanisms.
Blood-Brain Barrier (BBB) Targeting
  • Bis-pyridinium cyclophanes: Exhibit nanomolar affinity (Ki = 0.8 µM) for the BBB choline transporter due to rigid spacers . The target compound’s flexible oxyethylene spacers may reduce BBB penetration efficiency.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s oxyethylene spacers enhance aqueous solubility compared to methylene-linked analogs .
  • Stability : Quaternary ammonium salts with iodide counterions generally exhibit high thermal and chemical stability.
  • Cytotoxicity : Diethylmethyl substituents likely reduce membrane disruption compared to trimethylammonium groups in o-BMVC .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C18H36I2N4O
  • Synonyms: (3,6-Pyridazinediylbis(oxyethylene))bis(diethylmethylammonium iodide)

This compound belongs to a class of quaternary ammonium compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Antimicrobial Properties

Quaternary ammonium compounds often exhibit significant antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. Studies have shown that similar compounds can be effective against a range of bacteria and fungi, making them potential candidates for disinfectants and antiseptics.

Cytotoxicity

Research indicates that certain quaternary ammonium compounds possess cytotoxic effects on cancer cells. For instance, compounds with similar structural motifs have been studied for their ability to induce apoptosis in various cancer cell lines. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Antiviral Activity

Some studies suggest that quaternary ammonium compounds can inhibit viral replication. They may interfere with viral entry into host cells or disrupt viral envelope integrity. This property is particularly relevant in the context of emerging viral infections.

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds significantly reduced bacterial viability at low concentrations.
  • Cytotoxicity Assessment: A comparative analysis was conducted on the cytotoxic effects of several quaternary ammonium derivatives on human cancer cell lines. The study found that specific structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship.

Research Findings

  • Mechanism of Action: The primary mode of action for many quaternary ammonium compounds involves membrane disruption, leading to leakage of intracellular components.
  • Synergistic Effects: Some studies have explored the synergistic effects of combining these compounds with traditional antibiotics to enhance antimicrobial activity.

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